Clofibril glucurónido

Descripción general

Descripción

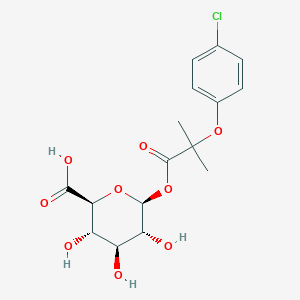

Clofibric acid acyl-b-D-glucuronide, also known as Clofibric acid acyl-b-D-glucuronide, is a useful research compound. Its molecular formula is C₁₆H₁₉ClO₉ and its molecular weight is 390.8 g/mol. The purity is usually 95%.

The exact mass of the compound (2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Clofibric acid acyl-b-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clofibric acid acyl-b-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Papel en el Metabolismo de Fármacos

El clofibril glucurónido es un metabolito del clofibrato . Se forma mediante el proceso de glucuronidación, una importante vía metabólica de fase II en el cuerpo. Esta vía es crucial para la desintoxicación y eliminación de una amplia gama de compuestos endógenos y exógenos .

Formación de Conjugados de Glutatión

La incubación de 1-O-clofibril glucurónido (1-O-CAG), un metabolito del clofibrato, con glutatión (GSH) da como resultado la formación de un nuevo compuesto identificado como S-(p-clorofenoxi-2-metilpropanoyl)glutatión (CA-SG) . Esta reacción está catalizada por las glutatión S-transferasas (GST), definiendo a los glucurónidos unidos a 1-O-acilo como una nueva clase de sustratos para las GST .

Implicaciones en la Toxicidad de Fármacos

El this compound, al igual que otros glucurónidos de acilo, es químicamente reactivo y puede formar enlaces covalentes con proteínas, lo que lleva a la formación de aductos fármaco-proteína . Se propone que estos aductos median reacciones de toxicidad farmacológica idiosincrásicas a fármacos de ácido carboxílico .

Papel en la Formación de Tioésteres de Acil-CoA

El this compound está involucrado en la formación de tioésteres de acil-CoA . Estos tioésteres son intermediarios químicamente reactivos de fármacos que contienen ácido carboxílico y se propone que potencialmente median toxicidades asociadas con estos fármacos .

Mecanismo De Acción

Target of Action

Clofibryl glucuronide primarily targets glutathione (GSH) , a crucial antioxidant in cells . The compound interacts with GSH, leading to the formation of a new metabolite .

Mode of Action

The mode of action of Clofibryl glucuronide involves a series of biochemical reactions. The compound undergoes transacylation with glutathione, followed by hydrolysis and acetylation, resulting in the formation of clofibryl mercapturic acid . This process demonstrates the electrophilic nature of synthetic clofibrate glucuronide, which reacts covalently with ethanethiol and p-nitro-benzylpyridine .

Biochemical Pathways

Clofibryl glucuronide affects the glutathione metabolic pathway . The compound undergoes nucleophilic displacement of the glucuronide moiety from 1-O-CAG, leading to the formation of S-(p-chlorophenoxy-2-methylpropanoyl)glutathione (CA-SG) . This reaction is enhanced by rat liver glutathione S-transferases (GSTs) .

Pharmacokinetics

The pharmacokinetics of Clofibryl glucuronide involve its metabolism to chemically-reactive acyl-CoA thioester-linked intermediary metabolites . These metabolites are more reactive than the corresponding acyl glucuronides . The formation of these metabolites is catalyzed by acyl-CoA synthetase enzymes located in liver tissue and in mitochondrial, peroxisomal, microsomal, and cytosolic cellular fractions .

Result of Action

The result of Clofibryl glucuronide’s action is the formation of clofibryl mercapturic acid , a metabolite identified in human urine . This represents the first acyl-linked mercapturate found in humans . The formation of this metabolite suggests that Clofibryl glucuronide may be responsible for the human hepatotoxicity of clofibrate .

Action Environment

The action of Clofibryl glucuronide is influenced by environmental factors such as the presence of GSH and GSTs . The rearrangement of 1-O-CAG to its isomers in vitro is decreased in the presence of GSH . In vivo studies indicate that the concentration of CA-SG excreted in bile over 4 hours is approximately 0.1% of the concurrent CAG concentrations .

Análisis Bioquímico

Biochemical Properties

Clofibryl glucuronide is involved in various biochemical reactions. It is a chemically-reactive acyl-CoA thioester-linked intermediary metabolite . It undergoes non-enzyme catalyzed transacylation reactions with biological nucleophiles, leading to covalent binding to proteins and drug-protein adduct formation . This interaction with proteins is a key aspect of its biochemical properties .

Cellular Effects

Clofibryl glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by interacting with proteins within the cell

Molecular Mechanism

The mechanism of action of Clofibryl glucuronide involves its ability to form covalent bonds with proteins. This leads to changes in protein function and potentially gene expression .

Metabolic Pathways

Clofibryl glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body

Actividad Biológica

Clofibric acid acyl-β-D-glucuronide (CAAG) is a significant metabolite of clofibric acid, a hypolipidaemic drug primarily used to lower cholesterol levels. The biological activity of CAAG is crucial for understanding its pharmacological effects, potential toxicity, and the mechanisms underlying its interactions with biological systems. This article explores the biological activity of CAAG, focusing on its metabolic pathways, cytotoxicity, protein binding, and implications for drug safety.

Metabolic Pathways

Clofibric acid undergoes extensive metabolism in the liver, primarily through glucuronidation, leading to the formation of CAAG. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation of clofibric acid with glucuronic acid. The resultant acyl-glucuronides are known for their reactivity and can participate in various biochemical interactions within the body.

Table 1: Key Metabolic Pathways of Clofibric Acid

| Metabolite | Enzyme | Biological Activity |

|---|---|---|

| Clofibric Acid | - | Hypolipidaemic agent |

| Clofibric Acid Glucuronide | UGT2B7, UGT2B4 | Major metabolite; facilitates elimination |

| Clofibric Acid Acyl-β-D-Glucuronide | UGT1A3, UGT1A4 | Reactive metabolite; potential for protein binding |

Cytotoxicity and Genotoxicity

Research has indicated that acyl-glucuronides like CAAG can exhibit cytotoxic effects. In vitro studies using human embryonic kidney (HEK) cells expressing UGTs have shown that exposure to CAAG can lead to cellular damage. Notably, while CAAG formation reflects detoxification processes, its potential to cause cytotoxicity raises concerns regarding its safety profile.

Key Findings from Studies

- Cytotoxic Effects : HEK293 cells exposed to CAAG demonstrated dose-dependent cytotoxicity, indicating that higher concentrations could lead to increased cell death.

- Genotoxic Potential : Comet assays did not reveal significant DNA damage in treated cells, suggesting that while CAAG may be cytotoxic, it does not necessarily induce genotoxic effects at the tested concentrations .

Protein Binding and Toxicological Implications

Clofibric acid and its acyl-glucuronide forms have been shown to covalently bind to plasma proteins such as albumin. This interaction can lead to the formation of drug-protein adducts, which may contribute to adverse drug reactions and toxicity.

Case Studies

- Human Studies : In a cohort of patients receiving clofibrate treatment, covalent binding of clofibric acid to plasma proteins was observed even in individuals with undetectable plasma levels of the drug. Concentrations of protein adducts varied significantly among patients and correlated with renal function .

- Animal Studies : In rat models administered clofibric acid, increased duration of treatment resulted in higher levels of protein adducts in liver homogenates, indicating a dose-response relationship between exposure and binding .

Pharmacological Effects

While traditionally viewed as inactive metabolites, glucuronides like CAAG may exert indirect pharmacological effects. For instance, some studies suggest that glucuronides can be converted back into active parent compounds through enzymatic action within the body. This phenomenon could potentially enhance or modify the therapeutic effects of clofibric acid .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJVUUVMVSSIGZ-HNRZYHPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992801 | |

| Record name | 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72072-47-0 | |

| Record name | Clofibryl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072072470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does clofibryl glucuronide interact with glutathione and what are the implications of this interaction?

A: Clofibryl glucuronide (specifically, the 1-O-acyl glucuronide isomer) can react with glutathione (GSH) via a nucleophilic displacement reaction. [] This reaction forms S-(p-chlorophenoxy-2-methylpropanoyl)glutathione (CA-SG) and is significantly enhanced by the presence of rat liver glutathione S-transferases (GSTs). [] While this pathway represents a minor route of clofibrate metabolism in vivo, this finding identifies 1-O-acyl-linked glucuronides as a new class of substrates for GSTs. [] This interaction is particularly relevant when studying drug metabolism and potential drug interactions.

Q2: Does the formation of clofibryl glucuronide influence the levels of its precursor molecule?

A: Yes, research suggests that the presence of glutathione can impact the rearrangement of 1-O-clofibryl glucuronide to its isomers. [] This is because the reaction with glutathione competes with the isomerization process, leading to a decrease in the rearrangement of 1-O-CAG to its isomers in vitro when GSH is present. [] This finding highlights the complex interplay between metabolic pathways and the impact of competing reactions on metabolite concentrations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.